Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Description
Introduction to Methyl 3-[4-(tert-Butoxycarbonyl)amino-Piperidine-1-Carbonyl]Benzoate
Historical Context and Discovery
The compound was first synthesized in the late 2010s as part of efforts to develop modular building blocks for pharmaceutical intermediates. Its CAS registry (1286265-08-4) indicates formal recognition by 2019, with early applications focusing on its utility in protecting amine groups during multi-step organic syntheses. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century as a protective moiety for amines, became a cornerstone in peptide synthesis and medicinal chemistry. This compound’s design leverages the Boc group’s stability under basic conditions and its ease of removal under acidic conditions, making it ideal for constructing complex molecules with sensitive functional groups.
Significance in Organic and Medicinal Chemistry
This compound bridges organic synthesis and drug development. The piperidine ring, a six-membered amine heterocycle, is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The Boc group ensures selective reactivity during synthetic workflows, enabling chemists to build intricate architectures without side reactions. For example, in tuberculosis research, derivatives of this compound have been used to develop inhibitors targeting the thioesterase domain of Pks13, a critical enzyme in mycolic acid biosynthesis. Its role in mitigating off-target effects (e.g., hERG channel inhibition) further underscores its strategic value in medicinal chemistry.
Structural Features and Nomenclature
The compound’s systematic IUPAC name, methyl 3-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}carbonyl)benzoate, reflects its three key components:
- Benzoate ester : A methyl ester of benzoic acid at the meta position.
- Piperidine ring : A six-membered ring with a secondary amine at the 4-position, protected by a Boc group.
- Boc-protected amine : The tert-butoxycarbonyl group shields the amine from unwanted reactions during synthesis.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{19}\text{H}{26}\text{N}{2}\text{O}{5} $$ |
| Molecular Weight | 362.42 g/mol |
| CAS Number | 1286265-08-4 |
| SMILES Notation | CC(C)(C)OC(NC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)OC)=O |
The piperidine ring adopts a chair conformation, minimizing steric strain, while the Boc group’s bulky tert-butyl moiety enhances solubility in organic solvents like dichloromethane and tetrahydrofuran.
Importance in Academic Research
Academic investigations have prioritized this compound for its versatility in synthesizing enzyme inhibitors and probing structure-activity relationships (SAR). For instance, researchers have modified its piperidine-Boc module to optimize binding affinities for the Pks13 thioesterase domain, achieving sub-micromolar inhibitory concentrations. The compound’s commercial availability (e.g., ChemDiv Catalog ID BB35-0685) further facilitates high-throughput screening and fragment-based drug discovery. Recent studies emphasize its role in replacing problematic scaffolds (e.g., benzofurans) with improved safety profiles, thereby accelerating lead optimization in infectious disease research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-8-10-21(11-9-15)16(22)13-6-5-7-14(12-13)17(23)25-4/h5-7,12,15H,8-11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBJJBKNHCCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116834 | |
| Record name | Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-08-4 | |
| Record name | Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate typically involves the reaction of benzoic acid derivatives with piperidine and tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of di-tert-butyl dicarbonate as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis is often carried out using flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for nucleophilic substitution . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate has been investigated for its potential as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
- Chiral Building Blocks : The compound serves as a precursor for synthesizing chiral amino acids and peptides, which are essential in drug development. For instance, derivatives have been utilized in creating new chiral N-Boc and N-nosyl dipeptides containing piperidine moieties, demonstrating high enantiomeric purity .
- TLR Antagonists : Research indicates that derivatives of this compound can be used to develop Toll-like receptor (TLR) antagonists, which are promising candidates for treating immune disorders .
Drug Development
The compound's structural characteristics make it suitable for designing inhibitors targeting specific biological pathways. The presence of the piperidine ring is particularly beneficial in enhancing binding affinity to biological targets.
- Inhibition Studies : Preliminary studies suggest that modifications of this compound can lead to effective inhibitors against various enzymes and receptors involved in disease pathways.
Case Study 1: Synthesis of Dipeptides
In a recent study, researchers synthesized new dipeptides using this compound as a starting material. The resulting compounds exhibited promising activity against certain cancer cell lines, indicating potential therapeutic applications .
Case Study 2: Structural Elucidation
Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the structures of synthesized compounds derived from this compound. These studies confirmed the expected configurations and provided insights into their reactivity profiles .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building blocks for chiral amino acids and peptides |
| Drug Development | Potential TLR antagonists for immune disorders |
| Synthesis | Used in the synthesis of bioactive molecules |
| Characterization Techniques | NMR spectroscopy, X-ray crystallography for structural elucidation |
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and facilitating its reactions. Upon deprotection, the free amine can interact with various biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound 1 : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Structural Differences: Lacks the methyl benzoate group present in the target compound. Features a phenyl substituent at the 4-position of the piperidine ring, whereas the target compound has a Boc-protected amino group at the same position .
- Functional Implications: The carboxylic acid group in Compound 1 enhances solubility in aqueous environments compared to the ester group in the target compound, which may reduce hydrophilicity .
Compound 2 : Generic Boc-protected piperidine derivatives
- Common Features :
- Divergences :
- Unlike simpler Boc-piperidine derivatives, the target compound integrates an aromatic ester moiety, which may enhance π-π stacking interactions in drug-receptor binding .
- The methyl benzoate group could serve as a prodrug feature, enabling controlled release of active metabolites via ester hydrolysis .
Comparative Data Table
Research Findings and Implications
- Solubility and Reactivity : The ester group in the target compound likely reduces its aqueous solubility compared to carboxylic acid-containing analogs like Compound 1. However, this may improve cell membrane permeability in drug delivery applications .
- Synthetic Utility : The Boc group in both compounds allows for selective deprotection under mild acidic conditions, enabling sequential functionalization—a critical advantage in multistep syntheses .
Biological Activity
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate, with the molecular formula C19H26N2O5, is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by a benzoate moiety linked to a piperidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group.
The primary target of this compound is Caspase-3 , an essential enzyme involved in the apoptotic pathway. The activation of Caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in programmed cell death (apoptosis) .
Biochemical Pathways:
- Caspase Activation: The compound's interaction with Caspase-3 indicates its role in apoptosis, making it a candidate for further investigation in cancer therapies.
- Environmental Influence: Factors such as pH can affect the stability of the Boc group, thereby influencing the compound's efficacy and bioavailability .
Pharmacokinetics
The presence of the Boc group enhances the stability of this compound, which may help prevent premature interactions with biological targets. This stability is crucial for maintaining its pharmacological activity until it reaches its site of action .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications:
- Antimicrobial Activity : Related piperidine derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for resistant strains . This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.
- Cytotoxicity Assessments : In vitro studies using HaCaT cells demonstrated that certain derivatives exhibited low cytotoxicity (IC50 values >50 μg/mL), indicating their potential as safe therapeutic agents .
Comparative Data Table
| Compound Name | Molecular Formula | Target Enzyme | MIC (μg/mL) | IC50 (μg/mL) | Notes |
|---|---|---|---|---|---|
| This compound | C19H26N2O5 | Caspase-3 | Not specified | Not specified | Potential apoptotic agent |
| Piperidinothiosemicarbazone Derivative | Varies | M. tuberculosis | 0.5 - 4 | >50 | Effective against resistant strains |
| Other Piperidine Derivatives | Varies | Various | Varies | Varies | Broad spectrum antimicrobial activity |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining low temperatures (0–5°C) during coupling minimizes side reactions.
- Catalyst Selection : Using DMAP as a catalyst improves acylation efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/benzoate backbone .
- Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm⁻¹ indicate carbonyl groups (amide, ester) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., [M+H]⁺ at m/z 406.2) .
- HPLC : Reverse-phase HPLC with C18 columns monitors purity (>95% via UV detection at 254 nm) .
How does the Boc group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
The Boc group is acid-labile but stable under basic conditions:
- Acidic Conditions : Cleavage occurs with TFA (trifluoroacetic acid) or HCl in dioxane (1–4 h, room temperature), generating the free amine .
- Basic Conditions : The Boc group remains intact in aqueous NaOH (pH < 10) but may hydrolyze under prolonged exposure to strong bases (pH > 12) .
Experimental Validation : Stability tests using TLC or HPLC under varying pH (1–14) confirm degradation profiles .
What strategies mitigate competing side reactions during coupling steps in the synthesis?
Methodological Answer:
Common side reactions include racemization and over-activation of carboxyl groups. Mitigation involves:
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | EDCl, HOBt, DMF, 0°C | Activates carboxyl group |
| Coupling | Add amine component, stir 12 h at 4°C | Forms amide bond |
| Quench | Dilute with ethyl acetate, wash with NaHCO₃ | Removes excess reagents |
How is this compound utilized as an intermediate in synthesizing bioactive molecules?
Methodological Answer:
The compound serves as a versatile scaffold in drug discovery:
- Peptide Mimetics : The piperidine-Boc motif mimics proline in protease inhibitors .
- Kinase Inhibitors : Functionalization at the benzoate position introduces pharmacophores targeting ATP-binding pockets .
- Prodrug Development : The ester group can be hydrolyzed in vivo to release active carboxylic acids .
Case Study : Coupling with thiazolo[5,4-b]pyridine derivatives yields compounds with nanomolar IC₅₀ values against kinases .
What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to predict reaction rates at the carbonyl carbon .
- Molecular Dynamics (MD) : Simulates solvent effects on reactivity (e.g., DMF stabilizes tetrahedral intermediates) .
- Docking Studies : Models interactions with biological targets (e.g., proteases) to guide structural modifications .
Validation : Experimental kinetic data (e.g., second-order rate constants) align with DFT-predicted activation energies (R² > 0.90) .
What challenges arise in achieving high enantiomeric purity, and how are they addressed?
Methodological Answer:
Challenges include racemization during coupling and impure starting materials . Solutions:
- Chiral Auxiliaries : Use (S)- or (R)-Boc-piperidine derivatives to enforce stereochemistry .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphates) in esterification steps .
- Chiral HPLC : Separate enantiomers using columns with cellulose tris(3,5-dimethylphenylcarbamate) .
Example : Starting with enantiopure Boc-piperidine (>99% ee) ensures final product purity .
How is the compound’s interaction with biological targets studied experimentally?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka, kd) to targets like GPCRs .
- Fluorescence Polarization : Quantifies displacement of labeled ligands in competitive assays .
- X-ray Crystallography : Resolves 3D structures of compound-target complexes (e.g., kinase-inhibitor complexes) .
Q. Protocol :
Incubate the compound with purified target protein (1–10 µM) in PBS (pH 7.4).
Analyze binding via SPR or fluorescence quenching.
Validate with mutagenesis (e.g., Ala scanning) to identify critical residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
